N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a synthetic benzamide derivative featuring a unique heterocyclic framework. Its structure comprises:
- A 4-[cyclopropyl(methyl)sulfamoyl]benzamide moiety, where the cyclopropyl group introduces steric constraint and modulates lipophilicity.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-25(16-8-9-16)31(27,28)17-10-6-14(7-11-17)21(26)24-22-23-18(13-30-22)20-12-15-4-2-3-5-19(15)29-20/h2-7,10-13,16H,8-9H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGDSRTEFOEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
1,2,4-Triazole Derivatives (Compounds 7–9)
- Synthesized from sulfonyl benzoic acid hydrazides, these compounds exhibit thione-thiol tautomerism , stabilizing interactions with enzyme active sites .
Substituent Effects on Sulfamoyl Group
Cycloalkyl vs. Aryl Substituents
Furan-Containing Analogues
- 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | XlogP | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~377 (estimated) | ~1.9 | ~129 |
| LMM5/LMM11 | 450–480 | 2.1–3.2 | 110–120 |
| 4-[methyl(phenyl)sulfamoyl] analogue | 359.4 | 2.5 | 124 |
- The target’s moderate lipophilicity (XlogP ~1.9) balances membrane permeability and solubility, favorable for oral bioavailability .
Research Findings and Implications
- Antifungal Potential: Structural analogues like LMM5/LMM11 demonstrate TrxR inhibition, suggesting the target compound may share this mechanism .
- Metabolic Stability : Cyclopropyl substituents resist oxidative metabolism better than cyclohexyl or benzyl groups, as seen in LMM11 .
- Synthetic Feasibility : The thiazole core can be synthesized via established routes for triazoles and oxadiazoles (e.g., cyclocondensation of thiosemicarbazides) .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.39 g/mol. The compound features a benzofuran moiety linked to a thiazole ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Key Signaling Pathways : It has been shown to inhibit pathways involved in cancer cell proliferation, such as the AKT signaling pathway. This inhibition leads to reduced cell viability and induces apoptosis in cancer cells .
- Interaction with Target Proteins : The compound has demonstrated binding affinity to specific proteins involved in cancer progression, including PLK1 (Polo-like kinase 1), which is crucial for cell cycle regulation. In vitro studies revealed an IC50 value of 16.4 μM against PLK1, indicating potent inhibitory activity .
- Induction of Apoptosis : The compound triggers both extrinsic and intrinsic apoptotic pathways in cancer cells, leading to programmed cell death. This effect is particularly pronounced in lung adenocarcinoma cells (A549) where it caused mitotic catastrophe .
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of this compound using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 16.4 | PLK1 inhibition |
| HCT116 | 25.0 | Apoptosis induction |
| EAC (Erlich Ascites Carcinoma) | 12.5 | Cytotoxicity via DNA interaction |
These results indicate that the compound has a significant impact on cell viability and promotes apoptosis across different cancer types.
In Vivo Studies
In vivo efficacy studies using murine models have shown that treatment with this compound significantly reduces tumor growth without affecting body weight or vital organ health, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzofuran and thiazole moieties can significantly influence the biological activity of the compound:
- Benzofuran Substituents : The presence of electron-withdrawing groups on the benzofuran ring enhances binding affinity to target proteins.
- Thiazole Ring Modifications : Variations in the thiazole substituents affect the compound's ability to induce apoptosis.
A detailed SAR analysis showed that compounds with additional halogen substitutions exhibited improved anticancer activities due to enhanced interactions with cellular targets .
Case Studies
Several case studies have documented the effectiveness of this compound in treating various cancers:
- Lung Cancer : A study demonstrated that this compound significantly inhibited tumor growth in A549 xenograft models.
- Colorectal Cancer : Another investigation reported that this compound effectively reduced tumor size in HCT116 models by inducing apoptosis and inhibiting cell proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Synthesize the benzofuran-thiazole core via cyclization of 2-aminothiazole derivatives with substituted benzofuran precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduce the sulfamoyl group using sulfonylation reactions. For example, react the benzamide intermediate with cyclopropyl(methyl)amine in the presence of sulfonyl chloride derivatives .
- Step 3 : Optimize coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to attach the sulfamoylbenzamide moiety to the thiazole ring. Monitor purity via HPLC and confirm structure with NMR and high-resolution mass spectrometry (HRMS) .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical techniques :
- 1H/13C NMR : Assign peaks to confirm the presence of benzofuran (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and sulfamoyl (δ 2.5–3.5 ppm) groups .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S=O stretches at ~1150–1300 cm⁻¹) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfamoyl group) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogues of this compound in antimicrobial or enzyme inhibition studies?
- SAR findings :
- Thiazole modifications : Replacement of the benzofuran moiety with benzothiazole (as in ) reduces antibacterial activity by ~40%, suggesting benzofuran’s π-π stacking enhances target binding .
- Sulfamoyl group : Cyclopropyl substitution (vs. methyl or ethyl) improves metabolic stability in hepatic microsome assays (t½ increased from 2.1 to 4.8 hours) .
- Data table :
| Substituent | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| Cyclopropyl-sulfamoyl | 0.32 ± 0.05 | 3.1 |
| Methyl-sulfamoyl | 1.45 ± 0.12 | 2.8 |
| Source: Comparative assays from and . |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to active-site residues (e.g., Asp27, Leu5) .
- ADMET prediction : Use SwissADME to predict bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) and toxicity (e.g., Ames test alerts for mutagenicity) .
- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) to identify flexible regions prone to hydrolysis .
Q. What strategies resolve contradictions in biological assay data across studies (e.g., variable IC₅₀ values)?
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., ATP-based vs. fluorescence-based enzyme inhibition assays) to reduce discrepancies. For example, reports IC₅₀ = 0.32 μM using ATP detection, while a fluorescence method yielded 0.85 μM due to interference from the benzofuran moiety .
- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via LC-MS before testing .
- Cell line differences : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for expression levels of target proteins .
Experimental Design & Optimization
Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?
- Process engineering :
- Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce racemization during amide coupling (residence time: 10–15 min at 50°C) .
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to minimize over-reduction of the benzofuran ring .
- DoE (Design of Experiments) : Use factorial design (e.g., varying pH, temperature, and solvent) to identify robust conditions for >90% yield .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Model selection :
- In vitro :
- Enzyme inhibition : Use purified bacterial DNA gyrase or human kinase panels to assess target specificity .
- Cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells to rule off-target effects .
- In vivo :
- Murine infection models : Test efficacy in Staphylococcus aureus-infected mice (dose: 10–50 mg/kg, oral) with pharmacokinetic sampling (Cₘₐₓ, AUC) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in repeat-dose studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
